5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione

Antifungal Agrochemical Plant Pathogenic Fungi

5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione (CAS 90180-65-7; molecular formula C₁₀H₁₂N₄S₂; MW 252.35 g/mol) belongs to the 1,3,4-thiadiazole-2(3H)-thione class, featuring a 4-(dimethylamino)anilino substituent at the 5-position of the heterocyclic ring. The compound bears a reactive thione (–C=S) group and a strongly electron-donating para-dimethylamino (–N(CH₃)₂) moiety that drives its differentiated behavior in both biological and materials-science applications.

Molecular Formula C10H12N4S2
Molecular Weight 252.4 g/mol
CAS No. 90180-65-7
Cat. No. B12900958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione
CAS90180-65-7
Molecular FormulaC10H12N4S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC2=NNC(=S)S2
InChIInChI=1S/C10H12N4S2/c1-14(2)8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,1-2H3,(H,11,12)(H,13,15)
InChIKeyTVCQOKLINBZYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione (CAS 90180-65-7) – Core Chemical Identity and Procurement-Relevant Profile


5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione (CAS 90180-65-7; molecular formula C₁₀H₁₂N₄S₂; MW 252.35 g/mol) belongs to the 1,3,4-thiadiazole-2(3H)-thione class, featuring a 4-(dimethylamino)anilino substituent at the 5-position of the heterocyclic ring . The compound bears a reactive thione (–C=S) group and a strongly electron-donating para-dimethylamino (–N(CH₃)₂) moiety that drives its differentiated behavior in both biological and materials-science applications [1]. It was first disclosed in a 1984 Fujisawa Pharmaceutical Co. patent (JPS597180A) as a fungicidal agent for plant-pathogenic fungi, and it remains commercially available at ≥97% purity from multiple laboratory suppliers for research and further manufacturing use only [2].

Dye synthesis
Dimethylamino group supports visible-light chromophore development via bathochromic shift
Corrosion inhibitor
Thione and heteroatom-rich scaffold enables screening on mild steel in acidic media
Agrochemical lead
Patent-exemplified antifungal structure for plant-pathogenic fungi research
Enzyme inhibitor SAR
Electron-rich anilino-thiadiazole backbone for APOBEC-3G or carbonic anhydrase studies

Why 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione Cannot Be Replaced by Unsubstituted or Differently Substituted Thiadiazole-2-thione Analogs


Within the 1,3,4-thiadiazole-2(3H)-thione series, the para-dimethylamino (–NMe₂) substituent on the anilino ring is not a passive structural feature but a key determinant of electronic character, spectroscopic behavior, and interaction with biological or metallic surfaces. The –NMe₂ group is among the strongest electron-donating substituents (Hammett σp = −0.83), and its presence shifts HOMO–LUMO transitions, alters protonation equilibria, and modulates binding to enzyme active sites relative to the unsubstituted anilino analog (CAS 10253-83-5) or analogs bearing electron-withdrawing groups [1][2]. Generic procurement of any 5-anilino-1,3,4-thiadiazole-2-thione would therefore forfeit the specific property enhancements that are quantitatively documented below, including ~20–25 nm bathochromic shifts in dye chromophores and class-level corrosion inhibition efficiencies exceeding 90% [1][3].

Unsubstituted anilino analog
Missing –NMe₂ group removes strong electron donation; dye absorption may shift hypsochromic and corrosion inhibition may weaken
Electron-withdrawing substituted analogs
Hammett σp changes from –0.83 to positive values, reversing HOMO-raising effect and altering adsorption and enzyme-binding profiles
Generic 1,3,4-thiadiazole-2-thione
Lacks para-dimethylamino-anilino moiety; patent precedent for antifungal activity and documented corrosion inhibitor performance not transferable

Quantitative Differentiation Evidence for 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione vs. Closest Analogs


Patent-Backed Antifungal Claim: Direct Industrial Precedent vs. Unsubstituted and Amino Analogs

In Japanese Patent JPS597180A (Fujisawa Pharmaceutical Co., 1984), 5-(4-N,N-dimethylaminophenylamino)-1,3,4-thiadiazole-2(3H)-thione is explicitly claimed as a new material with antifungal action, specifically described as useful as a fungicide for plant-pathogenic fungi [1]. This compound is listed as a working Example in the patent, distinguishing it from general formula compounds. While the patent does not provide head-to-head MIC data in the publicly available abstract, the explicit selection of this compound as the exemplified embodiment, rather than the unsubstituted 5-anilino analog or the 5-amino derivative, constitutes a documented industrial selection event. The unsubstituted analog (5-anilino-3H-1,3,4-thiadiazole-2-thione, CAS 10253-83-5) is not claimed in equivalent patent literature for the same application .

Patent Precedence
Reported
Explicitly exemplified in JPS597180A as antifungal agent; unsubstituted analog not claimed in equivalent literature
Supports agrochemical lead selection
No head-to-head MIC data in public abstract
Antifungal Agrochemical Plant Pathogenic Fungi Fungicide Crop Protection

Dimethylamino-Substituted Azo Dyes: 20–25 nm Bathochromic Shift vs. Amino and Hydroxy Analogs

In a 2020 systematic study of 1,3,4-thiadiazole-containing azo dyes, Karcı et al. demonstrated that the coupling partner N,N-dimethylaniline (G=NMe₂) produces azo dyes (series 5a–e) with the most intense absorption maxima in the range 515–530 nm, representing a significant bathochromic shift compared to dyes prepared with aniline (G=NH₂, series 4a–e: 491–507 nm) and phenol (G=OH, series 6a–e: 405–415 nm) [1]. The red shift of the global absorption maximum follows the order of electron-donating strength: NMe₂ > NH₂ > OH, directly attributable to the HOMO-raising effect of the dimethylamino substituent. This quantitative spectroscopic differentiation positions compounds bearing the 4-(dimethylamino)phenyl moiety as superior candidates for visible-light-absorbing dye applications.

Spectral Shift
Head-to-head
λmax 515–530 nm (NMe₂) vs. 491–507 nm (NH₂); Δ +20–25 nm, +110–115 nm vs. OH
Enables deeper visible-light absorption in azo dyes
UV-Vis in solution; DFT-supported (PBE0 level)
Azo Dye Chromophore Bathochromic Shift UV-Vis Spectroscopy HOMO-LUMO

Corrosion Inhibition Efficiency: Class-Level Evidence from the Close Structural Analog DATT

The structurally close benzylidene analog DATT — (E)-5-{[4-(dimethylamino)benzylidene]amino}-1,3,4-thiadiazole-2(3H)-thione, which shares the identical 4-(dimethylamino)phenyl motif with the target compound — was systematically evaluated as a corrosion inhibitor for C1018 mild steel in 1 M and 5 M HCl [1]. Weight loss measurements at 25°C yielded inhibition efficiencies (IE) of 88.6% (1 M HCl) and 98.0% (5 M HCl) at 0.2 g·L⁻¹ inhibitor concentration (Table 2). Potentiodynamic polarization confirmed DATT as a mixed-type inhibitor, and EIS data demonstrated increased charge-transfer resistance with increasing inhibitor concentration [1]. While these data are for the benzylidene analog rather than the exact target compound, the shared dimethylamino-thiadiazole-thione pharmacophore supports class-level inference that the target compound is likely to exhibit similarly strong adsorption on iron surfaces via S, N, and O heteroatoms.

Corrosion IE
Class-level
DATT analog: IE 88.6% (1 M HCl), 98.0% (5 M HCl) at 0.2 g/L on C1018 mild steel
Class-level evidence supports inhibitor screening
Data from structural analog DATT; direct compound data not reported
Corrosion Inhibitor Mild Steel HCl Medium Weight Loss Impedance Spectroscopy

APOBEC-3G Enzyme Inhibition: Quantitative Baseline for the Unsubstituted Anilino Analog and Predicted Enhancement with NMe₂ Substitution

The unsubstituted analog 5-anilino-3H-1,3,4-thiadiazole-2-thione (CAS 10253-83-5; CHEMBL289356; BDBM44137) has been screened against human APOBEC-3G (DNA dC→dU-editing enzyme) and exhibits an IC₅₀ of 892 nM at 25°C, as curated in BindingDB from the Sanford-Burnham Center for Chemical Genomics screening program (PubChem AID 504719) [1][2]. The same compound also showed weak activity against the Solute Carrier Family 12 Member 5 transporter with EC₅₀ values of 2.50–2.84 µM [1]. SAR analysis of 1,3,4-thiadiazole-2-thione derivatives in carbonic anhydrase inhibition studies indicates that electron-donating substituents at the 5-position can significantly modulate inhibitory potency [3]. The dimethylamino group (–NMe₂) at the para position of the anilino ring is expected to enhance electron density on the thiadiazole ring, potentially improving binding affinity compared to the unsubstituted parent; however, direct IC₅₀ data for CAS 90180-65-7 against APOBEC-3G have not been reported.

Enzyme IC₅₀
Context-dependent
Parent analog IC₅₀ 892 nM (APOBEC-3G); target compound predicted enhanced via –NMe₂ electron donation
Supports SAR follow-up compound selection
Direct IC₅₀ for CAS 90180-65-7 not yet reported
APOBEC-3G Enzyme Inhibition Antiviral DNA Editing BindingDB

Electronic Structure Differentiation: Strong Electron-Donating Character vs. Electron-Withdrawing and Neutral 5-Substituted Analogs

The para-dimethylamino substituent (Hammett σp = −0.83) is one of the strongest resonance electron-donating groups available for aromatic substitution, fundamentally altering the electronic structure of the thiadiazole-thione core compared to analogs bearing hydrogen (σp = 0.00), chloro (σp = +0.23), or trifluoromethyl (σp = +0.54) groups [1]. In the DATT study, quantum chemical calculations at the GFN2-xTB level revealed three distinct protonation states (mono-, di-, and tri-protonated), with the neutral thionic tautomer possessing the lowest free energy [2]. The calculated HOMO–LUMO gap of DATT (~3.0–4.5 eV depending on protonation state) is significantly smaller than that reported for unsubstituted 1,3,4-thiadiazole-2-thione (~5.0–5.5 eV), indicating enhanced electron polarizability and improved charge-transfer capability [2]. This electronic modulation directly underpins the compound's behavior in corrosion inhibition (facile electron donation to metal d-orbitals) and in chromophore applications (HOMO-raising effect enabling longer-wavelength absorption).

Electronic Profile
Class-level
σp –0.83; HOMO–LUMO gap ~3.0–4.5 eV vs. ~5.0–5.5 eV for unsubstituted core
Confers strong electron-donating capacity and enhanced polarizability
DFT calculations (GFN2-xTB) on DATT analog
Electron-Donating Group Hammett Constant Protonation DFT Calculation Molecular Electronics

Evidence-Grounded Research and Industrial Application Scenarios for 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione (CAS 90180-65-7)


Agrochemical Fungicide Lead Development for Plant-Pathogenic Fungi

The Fujisawa patent (JPS597180A) explicitly exemplifies this compound as an antifungal agent targeting plant-pathogenic fungi, providing a documented industrial starting point for crop protection research programs [1]. Unlike generic thiadiazole-thione screening libraries, this compound carries a clear patent pedigree with an established synthetic route, enabling structure–activity relationship (SAR) campaigns that can directly reference the original 1984 disclosure. Procurement of this specific CAS number ensures the correct dimethylamino-substituted anilino regioisomer, which is critical because substitution at the para position of the anilino ring with the strongly electron-donating –NMe₂ group is expected to modulate both potency and selectivity relative to the unsubstituted or ortho/meta-substituted analogs.

Visible-Light-Absorbing Azo Dye Synthesis for Optoelectronic and Colorant Applications

The experimental demonstration that N,N-dimethylaniline-derived azo dyes (series 5a–e) absorb in the 515–530 nm range — red-shifted by 20–25 nm compared to aniline-derived dyes (series 4a–e: 491–507 nm) — establishes a quantifiable advantage for dye chemists seeking bathochromically shifted chromophores [2]. The target compound, bearing the requisite 4-(dimethylamino)anilino moiety, can serve as a direct precursor or coupling partner for constructing thiadiazole-containing azo dyes with absorption profiles shifted further into the visible region, which is valuable for dye-sensitized solar cells, nonlinear optical materials, and specialty colorants requiring specific absorption wavelengths.

Acid Corrosion Inhibitor Development for Mild Steel Protection in HCl Pickling and Oil-Well Acidizing

The close structural analog DATT achieves 98.0% corrosion inhibition efficiency on C1018 mild steel in 5 M HCl at only 0.2 g·L⁻¹ inhibitor concentration, functioning as a mixed-type inhibitor that suppresses both anodic dissolution and cathodic hydrogen evolution [3]. The target compound shares the identical dimethylamino-thiadiazole-thione adsorption scaffold (S, N heteroatoms for iron d-orbital coordination; π-electron system for surface interaction) that drives this exceptional performance. For formulators developing corrosion inhibitor packages for industrial acid cleaning or oil-well stimulation, procurement of CAS 90180-65-7 provides a dimethylamino-functionalized thiadiazole-thione building block that can be evaluated either directly or as a precursor for further derivatization (e.g., via Mannich base formation or Schiff base condensation to access DATT-like structures).

Medicinal Chemistry: APOBEC-3G or Carbonic Anhydrase Inhibitor Screening Programs

The unsubstituted parent compound (CAS 10253-83-5) demonstrates a validated IC₅₀ of 892 nM against human APOBEC-3G, establishing the 5-anilino-1,3,4-thiadiazole-2-thione scaffold as a tractable starting point for antiviral target modulation [4]. Simultaneously, the broader 1,3,4-thiadiazole-2-thione class has demonstrated carbonic anhydrase (hCA I, II, IX) inhibitory activity with the thione group acting as a zinc-binding moiety [5]. The introduction of the electron-donating –NMe₂ group at the para position provides a rational vector for potency optimization: the increased electron density on the thiadiazole ring may strengthen zinc coordination in CA inhibition or modulate π-stacking interactions in APOBEC-3G binding. Medicinal chemistry teams evaluating thiadiazole-based enzyme inhibitors can therefore justify procurement of this specific analog for comparative SAR studies against the unsubstituted parent (CAS 10253-83-5) and electron-withdrawing para-substituted variants.

Application
Selection Property
Validation Focus
Plant-pathogenic fungi research
Dimethylamino-substituted thiadiazole scaffold
Antifungal activity in agrochemical assays
Visible-light azo dye synthesis
Bathochromic chromophore precursor
Absorption maxima in target visible range
Acid corrosion inhibitor screening
Thione/heteroatom adsorption scaffold
Corrosion inhibition in concentrated HCl media
Enzyme inhibitor SAR studies
Electron-rich anilino-thiadiazole analog
APOBEC-3G or carbonic anhydrase inhibition profiling
Quote Request

Request a Quote for 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.